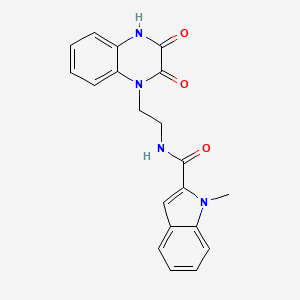

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide

Description

N-(2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide is a hybrid molecule combining a quinoxalin-2-one core linked via an ethyl group to a 1-methylindole-2-carboxamide moiety. The quinoxalinone ring contributes hydrogen-bonding capabilities through its 3-hydroxy and 2-oxo groups, while the indole carboxamide introduces steric and electronic diversity.

Properties

Molecular Formula |

C20H18N4O3 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C20H18N4O3/c1-23-15-8-4-2-6-13(15)12-17(23)18(25)21-10-11-24-16-9-5-3-7-14(16)22-19(26)20(24)27/h2-9,12H,10-11H2,1H3,(H,21,25)(H,22,26) |

InChI Key |

DJWHZKDUQJAUAT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Quinoxalinone Derivatives with Acetylhydrazine/Thiazolidinone Moieties ()

Compounds 4j, 4k, 4l, and 5a-l feature a 3-methyl-2-oxoquinoxaline core modified with acetylhydrazine or thiazolidinone groups. Key distinctions from the target compound include:

- Substituents: The target compound has a 3-hydroxy group on the quinoxalinone, whereas these derivatives have 3-methyl or halogenated aryl groups (e.g., 4-methoxy in 4j, 2-fluoro in 4k). These substituents influence solubility and reactivity.

Indole Carboxamide Derivatives with Pyrrolidinone/Cyano Groups ()

The patent compound N-[(2S)-1-({(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide shares the indole-2-carboxamide motif but differs critically:

- Structural Complexity: The target compound lacks the pyrrolidinone and cyano groups present in the patent compound, which may enhance binding specificity in protease inhibition (implied by the stereochemical complexity).

- Synthesis : The patent compound uses sequential ammonia-mediated coupling and phosphoryl chloride reactions, highlighting the need for precise temperature control (-35°C) and protecting groups, whereas the target’s synthesis (if analogous) might prioritize simpler amide bond formation .

Indole Derivatives with Formimidate/Cyano Substituents ()

Ethyl N-(3-cyano-1H-indol-2-yl)formimidate demonstrates the impact of indole substituents:

- Functional Groups: The cyano and formimidate groups in this derivative contrast with the 1-methyl and carboxamide groups in the target. Such differences affect electronic properties (e.g., electron-withdrawing vs. donating effects) and steric bulk.

- Applications: emphasizes indole derivatives’ roles in anticancer research, suggesting that the target compound’s hydroxy-quinoxalinone moiety could synergize with the indole carboxamide for dual-targeting activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves refluxing intermediates like 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones or arylthioureas in acetic acid with sodium acetate as a catalyst. For example, refluxing at 100°C for 3–5 hours in acetic acid yields crystalline precipitates, which are purified via recrystallization from DMF/acetic acid mixtures . Variations in stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) and extended reflux times (up to 5 hours) improve yields but may require post-synthesis washing with ethanol/diethyl ether to remove acetic acid residues.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Multi-technique validation is critical:

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for quinoxalinone and indole carboxamide) .

- ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups on indole at δ ~3.7 ppm, hydroxyquinoxaline protons at δ ~10–12 ppm) .

- Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- Elemental analysis validates purity (>95%) .

Q. How can researchers ensure high purity (>95%) of the compound during synthesis, and what analytical methods are recommended?

- Methodological Answer :

- Recrystallization : Use DMF/acetic acid (1:1) to remove byproducts .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates isomers .

- Analytical QC :

- HPLC with C18 columns (acetonitrile/water mobile phase) monitors purity .

- TLC (Rf comparison) ensures reaction completion .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in pharmacological evaluations, such as discrepancies between in vitro and in vivo efficacy?

- Methodological Answer :

- Dose-Response Calibration : Adjust in vivo doses to account for metabolic clearance (e.g., Carrageenan-induced rat models require 10–50 mg/kg doses to match in vitro IC50 values) .

- Bioavailability Studies : Measure plasma concentrations via LC-MS to correlate efficacy with pharmacokinetic parameters (e.g., AUC, Cmax) .

- Metabolite Profiling : Identify active/toxic metabolites using hepatic microsomal assays .

Q. How does molecular docking predict the interaction of this compound with biological targets, and what validation methods are used?

- Methodological Answer :

- Target Selection : Prioritize receptors like mycobacterial enzymes (for anti-TB activity) or inflammatory mediators (COX-2, TNF-α) based on structural homology .

- Docking Workflow :

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (e.g., ΔG ≤ -8.0 kcal/mol suggests strong binding) .

- Validation : Compare docking poses with X-ray co-crystallized ligands (RMSD < 2.0 Å) .

- In Vitro Assays : Validate predictions with enzyme inhibition assays (e.g., IC50 determination via fluorescence quenching) .

Q. What in vitro models are appropriate for assessing the compound's metabolic stability and potential toxicity?

- Methodological Answer :

- Metabolic Stability :

- Hepatocyte Incubations : Measure parent compound depletion over 60 minutes (t1/2 > 30 min indicates stability) .

- CYP450 Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .

- Toxicity Profiling :

- MTT Assays : Evaluate cytotoxicity in HepG2 cells (IC50 > 50 µM suggests low risk) .

- hERG Binding : Patch-clamp assays to assess cardiac liability (IC50 > 10 µM preferred) .

Q. How can X-ray crystallography elucidate the supramolecular assembly and conformational dynamics of this compound?

- Methodological Answer :

- Cocrystal Design : Co-crystallize with aminobenzothiazole derivatives to stabilize lattice packing (e.g., hydrogen-bonded networks between indole NH and benzothiazole N) .

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) structures .

- Conformational Analysis : Compare crystal structures with DFT-optimized geometries (RMSD < 0.1 Å confirms rigidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.